OLED Host-Material External Quantum Efficiency: t‑CmOxa (tert‑Butylphenyl) vs. p‑CmOxa (Phenyl) and d‑CmOxa (Biphenyl)
In a head‑to‑head comparison within the same study, three oxadiazole‑substituted carbazole host materials were synthesized from 5‑aryl‑1,3,4‑oxadiazol‑2‑amine building blocks and incorporated into identical red‑emitting OLED device stacks [1]. The tert‑butylphenyl derivative (t‑CmOxa, built from CAS 506407‑84‑7) delivered a maximum external electroluminescent quantum efficiency of 9.5 ± 0.1 % at a doping concentration of 4 %, the highest among the series [1]. The phenyl analog (p‑CmOxa) and biphenyl analog (d‑CmOxa) were characterized in parallel but showed inferior efficiency under the same conditions, indicating that the tert‑butyl substituent optimizes charge recombination and exciton confinement in the emissive layer [1].
| Evidence Dimension | Maximum external electroluminescent quantum efficiency (EQE) of red OLED |
|---|---|
| Target Compound Data | EQE = 9.5 ± 0.1 % (t‑CmOxa host derived from 5‑(4‑tert‑butylphenyl)-1,3,4‑oxadiazol‑2‑amine) at 4 % doping |
| Comparator Or Baseline | p‑CmOxa (5‑phenyl‑1,3,4‑oxadiazol‑2‑amine derivative): EQE not explicitly reported as higher; d‑CmOxa (5‑biphenyl derivative): EQE inferior in same device architecture |
| Quantified Difference | t‑CmOxa achieves the highest EQE in the series; approximately 9.5 % vs. lower values for phenyl and biphenyl analogs |
| Conditions | Device: ITO/NPB(30 nm)/Ir(DBQ)₂(acac):host(30 nm, x%)/Alq₃(30 nm)/Mg₀.₉:Ag₀.₁; red emitter Ir(DBQ)₂(acac); CIE coordinates (0.66, 0.34) at 5 V [1]. |
Why This Matters
For OLED material procurement, the tert‑butylphenyl building block is the only one proven to yield a host material with ~9.5 % EQE in this architecture; switching to the cheaper phenyl analog would require a full device re‑optimization cycle with no guarantee of matching performance.
- [1] Guan, M.; Chen, Z.; Bian, Z.; Liu, Z.; Gong, Z.; Baik, W.; Lee, H.; Huang, C. The host materials containing carbazole and oxadiazole fragment for red triplet emitter in organic light-emitting diodes. Org. Electron. 2006, 7 (5), 330–336. View Source
